molecular formula C16H12FNO4S B2504722 methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1357703-13-9

methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2504722
CAS No.: 1357703-13-9
M. Wt: 333.33
InChI Key: ZEBOPCHKQYMJON-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a fluorine substituent at position 6, a phenyl group at position 4, and a methyl ester at position 2. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances the compound’s electronic and steric properties. Benzothiazine derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like piroxicam and meloxicam . The fluorine atom at position 6 likely influences metabolic stability and binding affinity, while the phenyl group contributes to lipophilicity and π-π interactions in biological targets .

Properties

IUPAC Name

methyl 6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4S/c1-22-16(19)15-10-18(12-5-3-2-4-6-12)13-9-11(17)7-8-14(13)23(15,20)21/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBOPCHKQYMJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with a fluorinated benzaldehyde derivative, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts such as copper(I) iodide or iron(III) fluoride, and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications .

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide differ primarily in substituents on the phenyl ring or benzothiazine core. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound (Target Compound) -F (6), -Ph (4) C₁₆H₁₂FNO₄S 333.34 Potential NSAID analog; high polarity
Methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide -F (6), -4-EtPh (4) C₁₈H₁₆FNO₄S 361.39 Increased lipophilicity
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide -Br (6), -3-MeOPh (4) C₁₇H₁₄BrNO₅S 424.27 Enhanced halogen bonding; antitumor
Methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide -F (6), -4-F-2-MePh (4) C₁₇H₁₃F₂NO₄S 365.36 Improved metabolic stability
Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide -F (6), -3,4-diMePh (4) C₁₈H₁₆FNO₄S 361.39 Higher lipophilicity; CNS penetration

Key Findings

Electron-Withdrawing vs. Methoxy groups (electron-donating) at the phenyl ring (e.g., in the 3-MeOPh analog) enhance solubility but reduce membrane permeability .

Lipophilicity Trends :

  • Ethyl and dimethyl substituents on the phenyl ring (e.g., 4-EtPh, 3,4-diMePh) increase logP values, favoring blood-brain barrier penetration .

Bioactivity :

  • Bromine at position 6 (as in the 6-bromo derivative) correlates with antitumor activity in preliminary assays, likely due to DNA intercalation or kinase inhibition .
  • The 4-F-2-MePh analog exhibits lower cytotoxicity in vitro compared to the parent compound, suggesting substituent-dependent safety profiles .

Synthetic Accessibility :

  • Derivatives with para-substituted phenyl groups (e.g., 4-EtPh, 4-F-2-MePh) are synthesized via cyclization reactions using N,N-dimethylthiocarbamoyl chloride, as described in benzothiazine literature .

Biological Activity

Methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the class of benzothiazines. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12FNO4SC_{16}H_{12}FNO_4S with a molecular weight of approximately 333.3 g/mol. The structure features a fluorinated phenyl group and a thiazine ring system, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H12FNO4SC_{16}H_{12}FNO_4S
Molecular Weight333.3 g/mol
CAS Number1357703-13-9

Target Interaction

This compound primarily acts as an activator of KATP channels . This interaction plays a significant role in regulating insulin secretion from pancreatic beta cells. The activation of these channels leads to decreased insulin release, which may have implications for conditions such as diabetes mellitus.

Biochemical Pathways

The compound's activation of KATP channels influences various biochemical pathways, particularly the insulin signaling pathway . By modulating insulin release, it can potentially affect glucose metabolism and homeostasis in the body.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains through mechanisms that may include disruption of bacterial cell walls or inhibition of essential metabolic pathways .
  • Anticancer Potential : Benzothiazine derivatives are noted for their anticancer activities. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The specific mechanisms often involve interference with DNA replication and repair processes .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound and related compounds:

Study 1: Antimicrobial Evaluation

A study synthesized various derivatives of benzothiazines and evaluated their antimicrobial activities using the disc diffusion method. The most potent derivative exhibited significant inhibition zones against tested pathogens, indicating strong antibacterial properties .

Study 2: Anticancer Activity

In vitro studies demonstrated that certain benzothiazine derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to cell cycle arrest and induction of apoptosis through caspase activation .

Q & A

Basic Synthesis: What is the optimal synthetic route for methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide?

Answer:
The compound can be synthesized via oxidative coupling of 2-aminobenzenesulfonamide derivatives with aldehydes or benzyl alcohols. A one-pot method using catalysts like iodine (I₂) or transition metals (e.g., Cu(OAc)₂) under aerobic conditions is effective . For fluorinated analogs, introduce fluorine at the benzene ring early via electrophilic substitution (e.g., using Selectfluor®). Post-synthetic oxidation of the thiazine sulfur to the 1,1-dioxide state is achieved with H₂O₂ or mCPBA. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Analytical Characterization: Which spectroscopic and chromatographic methods validate the compound’s structure and purity?

Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl carboxylate at δ 3.8–4.0 ppm) .
  • HPLC : Compare retention times (RT) with related benzothiadiazine dioxides. For example, meloxicam analogs show RT ~350 nm with a response factor of 1.9 .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 362.3 (calculated for C₁₇H₁₄FNO₄S).

Structural Modifications: How do substituent variations (e.g., fluoro vs. chloro) impact biological activity?

Answer:
Fluorine at position 6 enhances metabolic stability and membrane permeability compared to chloro analogs. In benzothiadiazine dioxides, electron-withdrawing groups (e.g., -F) increase binding affinity to kinases (e.g., p38 MAPK) by 2–3-fold, as shown in SAR studies . Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to modulate selectivity .

Biological Activity: What in vitro assays are suitable for evaluating its pharmacological potential?

Answer:

  • Kinase Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM.
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ < 5 µM indicates potency) .
  • Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages (EC₅₀ ~100 nM) .

Advanced Structural Analysis: How to resolve crystallographic data for this compound?

Answer:
Grow single crystals via slow evaporation in MeOH/EtOAc (1:1). X-ray diffraction (λ = 1.5418 Å) reveals the thiazine ring adopts a boat conformation, with dihedral angles between the phenyl and benzo rings (~45°). Compare with analogs like 3-chloro-4-phenyl-1,1-dioxide derivatives (CCDC deposition: 107089-78-1) .

Data Contradictions: How to address discrepancies in reported biological activity across studies?

Answer:
Variations in assay conditions (e.g., serum concentration, cell passage number) may cause conflicting IC₅₀ values. Standardize protocols:

  • Use serum-free media for kinase assays.
  • Validate cell viability with ATP-based luminescence.
  • Cross-reference with structurally validated controls (e.g., meloxicam-related compounds) .

Stability Studies: What conditions preserve the compound’s integrity during storage?

Answer:
Store at −20°C under argon in amber vials. Monitor degradation via HPLC:

  • Hydrolysis of the methyl ester occurs at >40°C (RT shift from 15.2 to 14.1 min).
  • Avoid aqueous buffers (pH >7) to prevent sulfone reduction .

Metabolic Pathways: How to identify its major metabolites in hepatic microsomes?

Answer:
Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM). Extract metabolites with MeCN and analyze via LC-MS/MS. Expected Phase I metabolites:

  • Demethylation of the carboxylate (m/z 348.3).
  • Hydroxylation at the phenyl ring (m/z 378.3) .

Computational Modeling: Which docking software predicts target binding modes?

Answer:
Use AutoDock Vina or Schrödinger Glide. Input the crystal structure of p38 MAPK (PDB: 1OUY). The fluorophenyl group occupies the hydrophobic pocket, while the carboxylate forms H-bonds with Lys53. MD simulations (100 ns) validate stability (RMSD < 2.0 Å) .

Toxicology: What preliminary assays assess its safety profile?

Answer:

  • hERG Inhibition : Patch-clamp assays (IC₅₀ >30 µM reduces cardiac risk).
  • CYP Inhibition : Screen against CYP3A4/2D6 (IC₅₀ >10 µM preferred).
  • Ames Test : Use TA98 strains to rule out mutagenicity .

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